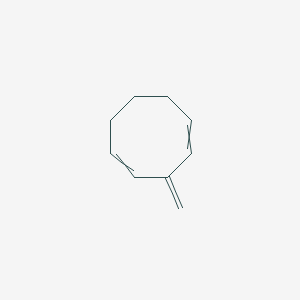
3-Methylidenecycloocta-1,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylidenecycloocta-1,4-diene is an organic compound with the molecular formula C9H12 It is a conjugated diene, meaning it contains two double bonds separated by a single bond, which allows for unique chemical reactivity and stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidenecycloocta-1,4-diene typically involves the use of transition metal catalysts. One common method is the zirconocene-mediated coupling of silylated alkynes followed by halogenation . This method provides good yields and stereoselectivity. Another approach involves the use of cationic rhodium-based catalyst systems for hydrogen-mediated C–C bond formation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of scalable catalytic processes and continuous flow reactors could be potential methods for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylidenecycloocta-1,4-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can convert the double bonds into single bonds, forming cyclooctane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or adjacent positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogens, acids, and bases are often used as reagents.
Major Products
The major products formed from these reactions include epoxides, cyclooctane derivatives, and various substituted cyclooctadienes.
Applications De Recherche Scientifique
3-Methylidenecycloocta-1,4-diene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 3-Methylidenecycloocta-1,4-diene involves its ability to participate in cycloaddition reactions, such as the Diels-Alder reaction . This reaction forms new six-membered rings, which are crucial in the synthesis of complex organic molecules. The compound’s conjugated diene structure allows it to interact with various molecular targets and pathways, facilitating these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Butadiene: Another conjugated diene with similar reactivity but a simpler structure.
Isoprene: A naturally occurring diene used in the production of synthetic rubber.
Cyclooctadiene: A related compound with two double bonds in a cyclic structure.
Uniqueness
3-Methylidenecycloocta-1,4-diene is unique due to its specific ring structure and the presence of a methylene group, which provides distinct reactivity and stability compared to other dienes .
Propriétés
Numéro CAS |
36399-01-6 |
|---|---|
Formule moléculaire |
C9H12 |
Poids moléculaire |
120.19 g/mol |
Nom IUPAC |
3-methylidenecycloocta-1,4-diene |
InChI |
InChI=1S/C9H12/c1-9-7-5-3-2-4-6-8-9/h5-8H,1-4H2 |
Clé InChI |
MMGZLTVTDULOQH-UHFFFAOYSA-N |
SMILES canonique |
C=C1C=CCCCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[4-[[4-[4,6-Bis(azanyl)-2,2-dimethyl-1,3,5-triazin-1-yl]-2-chloranyl-phenoxy]methyl]phenyl]carbonylamino]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B14687730.png)
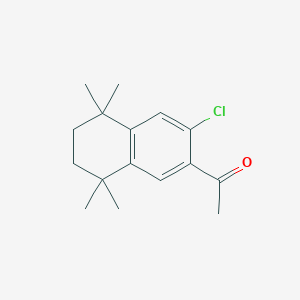
![1,6-Dimethyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-3-carboxamide;methyl sulfate](/img/structure/B14687737.png)
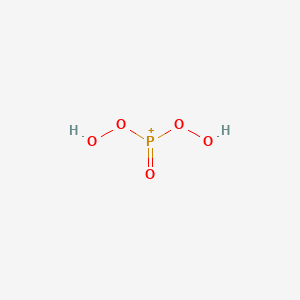

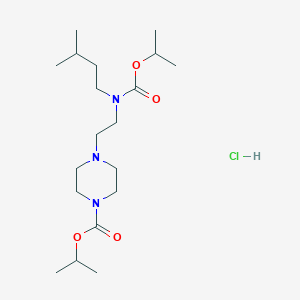

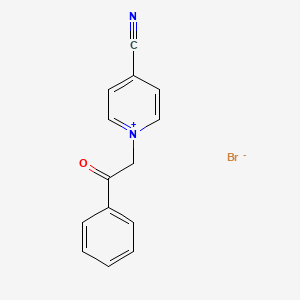
![4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline](/img/structure/B14687795.png)
![3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl-](/img/structure/B14687810.png)
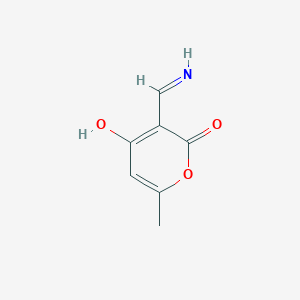
![1-[2-(Pyridin-2-yl)hydrazinylidene]phenanthren-2(1H)-one](/img/structure/B14687818.png)
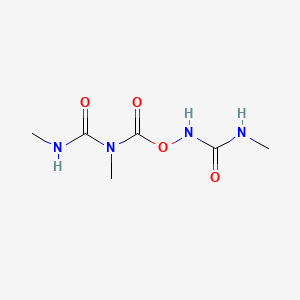
![7-tert-Butyl-10-oxadispiro[2.0.5~4~.1~3~]decane](/img/structure/B14687828.png)
